molecular formula C11H17Cl2N B14078562 4-Chloroethamphetamine (hydrochloride)

4-Chloroethamphetamine (hydrochloride)

Cat. No.: B14078562
M. Wt: 234.16 g/mol
InChI Key: JQNJAQHQQBNLJU-UHFFFAOYSA-N
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Description

4-Chloroethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. It is known by several synonyms, including 4-chloro-N-ethyl Amphetamine, p-Chloroethamphetamine, and para-Chloroethamphetamine. The compound has a molecular formula of C11H16ClN • HCl and a molecular weight of 234.2 g/mol . It is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroethamphetamine (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-chloroamphetamine. The final step involves the ethylation of 4-chloroamphetamine to produce 4-Chloroethamphetamine, which is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for 4-Chloroethamphetamine (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This typically includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloroethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloroethamphetamine (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloroethamphetamine (hydrochloride) involves the release of monoamines such as serotonin, dopamine, and norepinephrine. The compound acts as a monoamine releaser, similar to other amphetamines, but with a higher neurotoxic potential. It is thought to exert its effects by increasing the release of these neurotransmitters from presynaptic neurons, leading to enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    para-Chloroamphetamine (4-CA): A substituted amphetamine with similar monoamine releasing properties but higher neurotoxicity.

    4-Bromoamphetamine (4-BA): Similar structure but with a bromine atom instead of chlorine.

    4-Fluoroamphetamine (4-FA): Similar structure but with a fluorine atom instead of chlorine.

    4-Iodoamphetamine (4-IA): Similar structure but with an iodine atom instead of chlorine.

Uniqueness

4-Chloroethamphetamine (hydrochloride) is unique due to its specific substitution pattern and its ability to act as a monoamine releaser with a distinct neurotoxic profile. Unlike its analogs, it has been found to decrease serotonin levels significantly in animal studies, making it a valuable tool for studying the serotonergic system .

Properties

Molecular Formula

C11H17Cl2N

Molecular Weight

234.16 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H

InChI Key

JQNJAQHQQBNLJU-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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